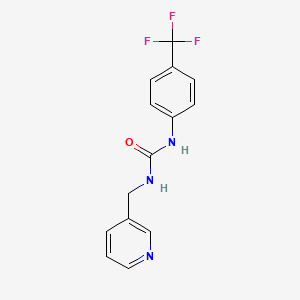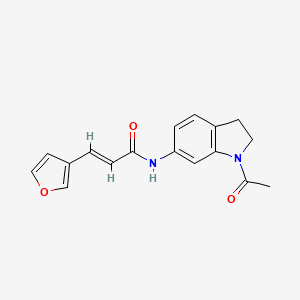
(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a unique structure combining an indoline moiety, a furan ring, and an acrylamide group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.
Acetylation: The indoline is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Acrylamide Group: The acrylamide group is introduced through a reaction between an acrylamide precursor and the acetylated indoline.
Coupling with Furan Ring: The final step involves coupling the furan ring to the acrylamide group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indoline and furan moieties may contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(1-acetylindolin-6-yl)acrylamide: Lacks the furan ring, which may affect its biological activity.
(E)-N-(1-acetylindolin-6-yl)-3-(thiophen-3-yl)acrylamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical properties.
Uniqueness
(2E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(furan-3-yl)prop-2-enamide is unique due to the combination of the indoline, furan, and acrylamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-8-6-14-3-4-15(10-16(14)19)18-17(21)5-2-13-7-9-22-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,18,21)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZVCMLCSYIQH-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
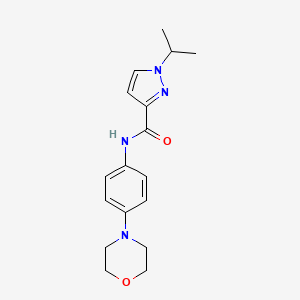
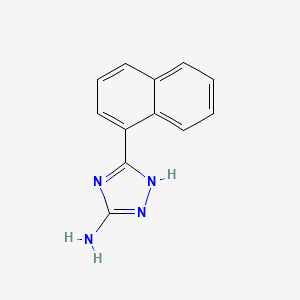
![2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2764928.png)
![2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2764930.png)
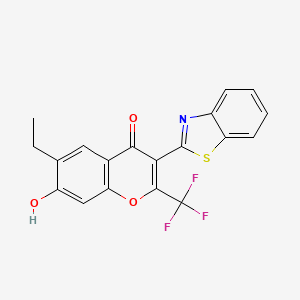
![Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate](/img/structure/B2764934.png)
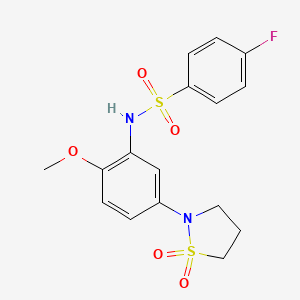
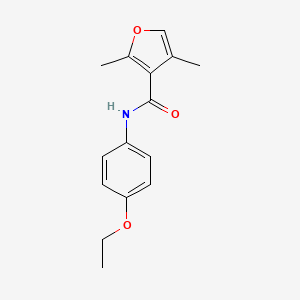
![4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine](/img/structure/B2764939.png)
![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)
![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)
